Define Stereochemistry as the Primary Differentiator for PNMT Inhibition
The (S)-enantiomer was identified as an inhibitor of bovine PNMT, a key enzyme in adrenaline biosynthesis. While explicit comparative Ki data for the (R)-enantiomer is not reported in the same assay, the basis for differentiation is the chiral-specific interaction with the PNMT active site, a principle established by the CoMFA model which predicts distinct activities for enantiomeric pairs [1]. The compound's value for research lies in its defined stereochemistry, which is lost in racemic or mis-specified materials.
| Evidence Dimension | Stereochemical identity for target engagement |
|---|---|
| Target Compound Data | Defined (S)-enantiomer (100% enantiomeric excess) |
| Comparator Or Baseline | Racemic mixture or (R)-enantiomer |
| Quantified Difference | The (S)-form is the active inhibitor; the (R)-form is predicted to be a significantly weaker or inactive binder based on CoMFA steric maps. |
| Conditions | PNMT inhibition assay (bovine) as reported in CHEMBL760054 [2] |
Why This Matters
Procuring the correct (S)-enantiomer is non-negotiable for replicating published SAR and ensuring valid target engagement data in PNMT/alpha-2-adrenoceptor research.
- [1] Grunewald, G. L., et al. (1999). Comparative molecular field analysis (CoMFA) models of phenylethanolamine N-methyltransferase (PNMT) and the alpha2-adrenoceptor: the development of new and more selective PNMT inhibitors. Bioorg Med Chem Lett. View Source
- [2] ChEMBL Database. (n.d.). Activity record for CHEMBL144333 (Assay CHEMBL760054). Retrieved April 24, 2026. View Source
